

The 5-Phenylthiazol-2-amine Scaffold: A Privileged Motif in Drug Discovery

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Compound of Interest

Compound Name: 5-Phenylthiazol-2-amine

Cat. No.: B1207395

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The **5-phenylthiazol-2-amine** core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored for their potential as therapeutic agents, particularly in the fields of oncology, mycology, and bacteriology. This technical guide provides an in-depth overview of the biological activities of this scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Anticancer Activity

Derivatives of the **5-phenylthiazol-2-amine** scaffold have exhibited potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.

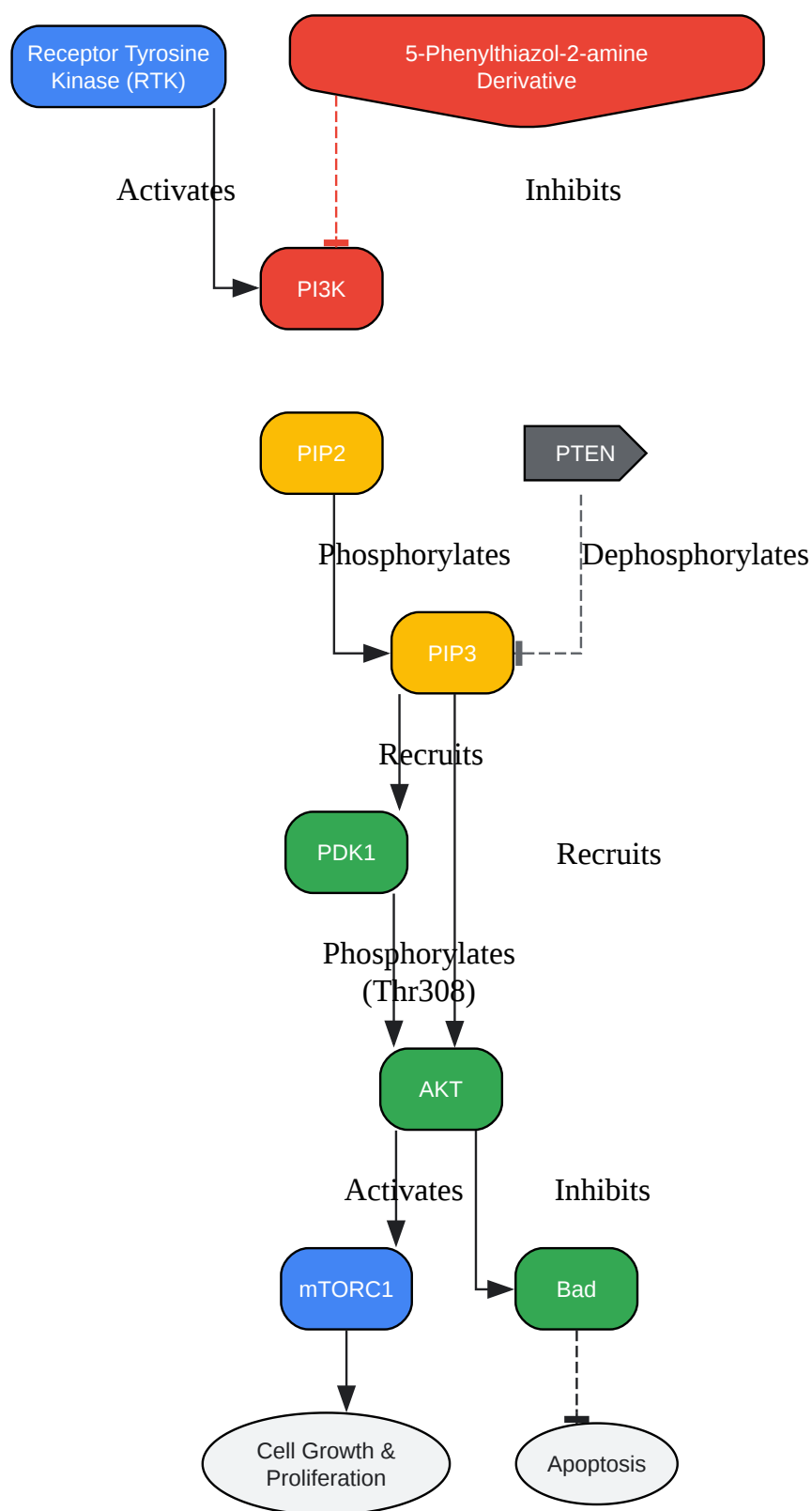
Quantitative Anticancer Data

The following table summarizes the in vitro antiproliferative activity of selected **5-phenylthiazol-2-amine** derivatives against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound/Derivative	Cancer Cell Line	IC50/GI50 (μM)	Reference
Compound 16	H446 (Lung Cancer)	Not specified, but noted as potent	[1][2]
Compound 43	H446 (Lung Cancer)	Not specified, but noted as potent	[1][2]
Compound 10a	Four cancer cell lines	Average GI50 of 6	[3]
Compound 10o	Four cancer cell lines	Average GI50 of 7	[3]
Compound 13d	Four cancer cell lines	Average GI50 of 8	[3]
Compound 6d	K563 (Leukemia)	Comparable to dasatinib	[4]
MCF-7 (Breast Cancer)	20.2	[4]	[5]
HT-29 (Colon Cancer)	21.6	[4]	
Compound 5b	HT29 (Colon Cancer)	2.01	

Signaling Pathway: PI3K/AKT Inhibition

Several **5-phenylthiazol-2-amine** derivatives have been identified as inhibitors of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), which in turn affects the PI3K/AKT signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition can lead to apoptosis and cell cycle arrest in cancer cells.



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Caption: PI3K/AKT signaling pathway and the inhibitory action of **5-phenylthiazol-2-amine** derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

- 96-well plates
- Cancer cell lines
- Complete culture medium
- **5-Phenylthiazol-2-amine** derivative stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the **5-phenylthiazol-2-amine** derivatives in culture medium. Replace the medium in the wells with 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

- **Solubilization:** Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antifungal Activity

The **5-phenylthiazol-2-amine** scaffold has also been identified as a promising framework for the development of novel antifungal agents. Certain derivatives have shown significant activity against a range of fungal pathogens.

Quantitative Antifungal Data

The following table presents the in vitro antifungal activity of selected **5-phenylthiazol-2-amine** derivatives, expressed as Minimum Inhibitory Concentration (MIC) in μ g/mL.

Compound/Derivative	Fungal Strain	MIC (μ g/mL)	Reference
B9	C. albicans	1	[6]
C. parapsilosis	2	[6]	
C. glabrata	4	[6]	
SZ-C14	C. albicans	1-16	[6]
3I	C. albicans	2	[6]
E26	M. oryzae	EC50 = 1.29	[6]

Experimental Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Materials:

- 96-well microtiter plates
- Fungal strains
- RPMI-1640 medium
- **5-Phenylthiazol-2-amine** derivative stock solution (in DMSO)
- Spectrophotometer

Procedure:

- **Inoculum Preparation:** Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5×10^3 to 2.5×10^3 CFU/mL.
- **Compound Dilution:** Prepare a serial two-fold dilution of the **5-phenylthiazol-2-amine** derivative in RPMI-1640 medium in the wells of a 96-well plate.
- **Inoculation:** Add 100 μ L of the prepared fungal inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (medium only).
- **Incubation:** Incubate the plates at 35°C for 24-48 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.

Antimycobacterial Activity

Hybrid molecules incorporating the 4-phenylthiazol-2-amine scaffold have been designed and synthesized, demonstrating promising activity against various *Mycobacterium* species.

Quantitative Antimycobacterial Data

The following table shows the in vitro antimycobacterial activity of a selected hybrid compound, with MIC values in $\mu\text{g/mL}$ and μM .

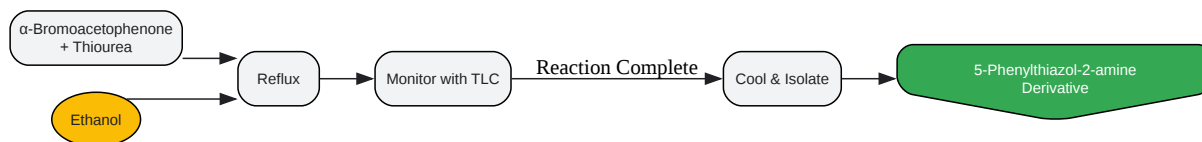
Compound/Derivative	Mycobacterial Strain	MIC ($\mu\text{g/mL}$)	MIC (μM)	Reference
9b	M. tuberculosis	0.78	2.3	[7]
M. kansasii	0.78	2.3	[7]	
M. avium	0.78	2.3	[7]	

Experimental Protocol: Synthesis of 5-Phenylthiazol-2-amine Derivatives

A common method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.

General Procedure:

- A mixture of an appropriately substituted α -bromoacetophenone and thiourea (or a substituted thiourea) is refluxed in a suitable solvent, such as ethanol.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or extraction after neutralization.
- Further purification can be achieved by recrystallization or column chromatography.



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